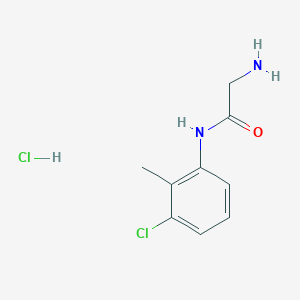

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride

Descripción

2-Amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride is a substituted acetamide derivative characterized by a primary amine group at the α-carbon of the acetamide backbone and a 3-chloro-2-methylphenyl substituent on the amide nitrogen. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Structurally, the compound combines electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring, which may influence electronic distribution, steric interactions, and binding affinity to biological targets.

Propiedades

IUPAC Name |

2-amino-N-(3-chloro-2-methylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-6-7(10)3-2-4-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPRSUGWZQNQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride typically involves the reaction of 3-chloro-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification, and safety protocols.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C9H11ClN2O

Molecular Weight: 202.65 g/mol

IUPAC Name: 2-amino-N-(3-chloro-2-methylphenyl)acetamide

The compound features an amino group, a chloro substituent on the phenyl ring, and an acetamide functional group, which contribute to its diverse biological activities.

Chemistry

In the field of chemistry, 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as substitution and oxidation, making it a valuable building block for developing new compounds .

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with significant Minimum Inhibitory Concentration (MIC) values demonstrating its antibacterial efficacy .

Additionally, it has been investigated for its role as a potassium channel inhibitor , which can be pivotal in regulating cellular excitability and neurotransmitter release .

Medicine

In medicinal chemistry, ongoing research is focused on exploring the therapeutic potential of 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride for treating diseases such as cancer and bacterial infections. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity and influencing signaling pathways relevant to disease progression .

Agrochemicals

The compound is also utilized in the production of agrochemicals, where its biological activity can be harnessed to develop effective pesticides or herbicides .

Case Study 1: Antibacterial Activity

Objective: Assess the antibacterial effects against Klebsiella pneumoniae.

Method: MIC determination for 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride compared to structurally similar compounds.

Results: The compound exhibited an MIC of 512 µg/mL, indicating significant antibacterial activity attributed to the chloro substituent's presence.

Case Study 2: Antidepressant-Like Effects

Objective: Evaluate the antidepressant-like effects in preclinical models.

Method: Mice were administered varying doses (15 mg/kg to 60 mg/kg) and subjected to behavioral tests such as the forced swimming test.

Results: Higher doses resulted in significant reductions in immobility duration, suggesting potential antidepressant properties.

Summary of Biological Activities

| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |

|---|---|---|---|

| Antibacterial | 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride | 512 | N/A |

| Antidepressant | 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride | N/A | Reduction in immobility at doses (15-60 mg/kg) |

Mecanismo De Acción

The exact mechanism of action of 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride is not well-understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its antimicrobial and antiviral activities .

Comparación Con Compuestos Similares

Key Insights :

- Chloro vs.

- Methyl Group Influence : The 2-CH3 group introduces steric hindrance, which may affect binding pocket accessibility compared to unsubstituted analogs.

Acetamide Functional Group Modifications

Variations in the acetamide moiety alter pharmacological activity and pharmacokinetics:

Key Insights :

- Amino Group Advantage: The primary α-amino group in the target compound may enhance hydrogen bonding with NMDA receptors, similar to FPL 13950’s weak NMDA antagonism .

- Trifluoroethyl vs. Aromatic Groups : Fluorinated analogs prioritize stability over brain uptake, whereas the target’s aromatic group may favor passive diffusion .

Pharmacological and Pharmacokinetic Profiles

Key Insights :

- Metabolic Pathway : Like remacemide, the target compound may undergo deglycination to release an active amine metabolite, enhancing therapeutic effects .

- NMDA Receptor Interaction : The chloro and methyl groups could modulate NMDA receptor affinity compared to FPL 13950’s diphenylethyl structure .

Physicochemical Properties

Crystallographic and solubility data from analogs highlight structural trends:

Key Insights :

- Hydrogen Bonding : The target’s hydrochloride salt may promote ionic interactions, improving solubility over neutral analogs like dichlorophenyl derivatives .

Actividad Biológica

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride, also known by its CAS number 1052545-13-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

- Molecular Formula : C10H12ClN2O·HCl

- Molecular Weight : 235.11 g/mol

The precise mechanism of action for 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride is not fully elucidated; however, it is believed to interact with specific molecular targets related to protein synthesis inhibition. This property is particularly relevant in the context of its antimicrobial activity, where it may disrupt essential cellular processes in susceptible organisms .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown promising results:

- Minimum Inhibitory Concentration (MIC) values have been reported for several pathogens:

These results suggest that 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride could be a candidate for developing new antimicrobial agents.

Antiviral Properties

In addition to its antibacterial effects, preliminary studies have suggested potential antiviral properties against certain viruses, although specific data on viral strains remain limited. Further investigation is required to confirm these findings and explore the underlying mechanisms .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various acetamide derivatives, including 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride. The study found that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The results were compared to standard antibiotics, showing that the compound had comparable or superior activity against certain strains .

Inhibition of Inflammatory Pathways

Another line of investigation focused on the compound's effects on inflammatory pathways. Interaction studies indicated that it may inhibit enzymes involved in these pathways, suggesting potential applications in treating inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride, a comparative analysis with structurally similar compounds was performed:

| Compound Name | Antimicrobial Activity | MIC (mg/mL) | Notes |

|---|---|---|---|

| Compound A | Yes | 0.0048 | Effective against E. coli and B. subtilis |

| Compound B | Moderate | 0.0195 | Effective against C. albicans |

| 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride | Yes | 0.0195 | Promising candidate for further research |

Q & A

Basic Research Question

- Spectroscopy :

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀ClNO at m/z 183.63) .

- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

How can computational methods accelerate reaction design for chloroacetamide derivatives?

Advanced Research Question

- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., using DFT at the B3LYP/6-31G* level) .

- Reaction path search : Identify low-energy intermediates to optimize conditions (e.g., solvent effects, temperature) .

- Machine learning : Train models on existing reaction datasets to predict yields and side products .

| Computational Workflow |

|---|

| 1. Pathway prediction via DFT |

| 2. Transition state optimization |

| 3. Experimental validation of top candidates |

How can researchers resolve contradictions in crystallographic data for chloroacetamides?

Advanced Research Question

- Multi-technique validation : Cross-validate X-ray data with powder XRD and solid-state NMR to confirm hydrogen bonding patterns .

- Temperature-dependent studies : Assess conformational flexibility at varying temps (e.g., 100–300 K) to identify dynamic effects .

- Comparative analysis : Benchmark against structurally similar compounds (e.g., 2-chloro-N-(4-methylphenyl)acetamide) to isolate substituent-specific trends .

What methodological approaches are used to evaluate biological activity of chloroacetamide derivatives?

Basic Research Question

- In vitro assays :

- Mechanistic studies :

How do reaction fundamentals inform reactor design for scaled synthesis?

Advanced Research Question

- Mixing efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors .

- Heat transfer : Jacketed reactors with PID-controlled heating mitigate exothermic side reactions .

- Catalyst recovery : Immobilized catalysts (e.g., silica-supported POCl₃) enable continuous-flow systems .

What strategies address low yields in multi-step acetamide syntheses?

Basic Research Question

- Intermediate stabilization : Protect amine groups with Boc anhydride to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Stepwise monitoring : TLC tracking (hexane:EtOAc 3:1) ensures reaction completion before proceeding .

How does hydrogen bonding dictate solubility and stability in chloroacetamides?

Advanced Research Question

- Solubility trends : Stronger N–H⋯O networks reduce aqueous solubility (e.g., logP > 2.5 for methyl derivatives) .

- Thermal stability : DSC analysis shows melting points correlate with hydrogen bond density (e.g., 180–220°C) .

What comparative structural analyses are critical for derivative optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.